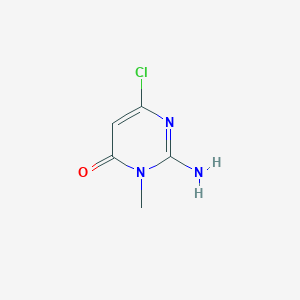
2-氨基-6-氯-3-甲基-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol . This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields of science and industry.
科学研究应用
2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylpyrimidine with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidinones depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and dihydropyrimidine derivatives.
作用机制
The mechanism of action of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the folate pathway, leading to the inhibition of nucleotide synthesis and cell division.
相似化合物的比较
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the 3,4-dihydro functionality.
2-Amino-6-methyl-1,4-dihydropyrimidin-4-one: Similar but without the chlorine atom at the 6-position.
Uniqueness: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity .
生物活性
2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 874-20-4) is a heterocyclic compound that has garnered attention for its biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.
- Molecular Formula : C₅H₆ClN₃O
- Molecular Weight : 159.57 g/mol
- IUPAC Name : 2-amino-6-chloro-3-methylpyrimidin-4-one
The biological activity of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one primarily involves the inhibition of key enzymes in nucleotide synthesis:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. Inhibition leads to decreased nucleotide synthesis and cell proliferation.
- Thymidylate Synthase (TS) : This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), another critical step in DNA synthesis.
These mechanisms suggest that the compound may have potential applications as an anti-cancer agent or an antimicrobial agent by targeting rapidly dividing cells.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in Molecules explored various derivatives against Mycobacterium tuberculosis (MTB). The compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, indicating promising anti-tubercular activity .
Enzyme Inhibition Studies
Research has shown that this compound can effectively inhibit enzymes critical for various biological pathways:
The low IC50 values suggest strong inhibitory potential, making it a candidate for further development in therapeutic contexts.
Structure-Activity Relationship (SAR)
The structural features of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one contribute significantly to its biological activity. The presence of the amino and chloro groups at specific positions enhances its reactivity and interaction with target enzymes.
Comparison with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-4-chloro-6-methylpyrimidine | Lacks the 3,4-dihydro functionality | Weaker enzyme inhibition |
| 2-Amino-6-methyl-1,4-dihydropyrimidin | No chlorine atom at the 6-position | Reduced activity |
The unique substitution pattern of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one contributes to its distinct biological profile compared to its analogs .
Applications in Drug Development
Given its potent biological activities, there are several potential applications for this compound in drug development:
- Anticancer Agents : Due to its ability to inhibit enzymes involved in DNA synthesis.
- Antimicrobial Agents : Particularly against resistant strains of bacteria and tuberculosis.
- Research Probes : Useful for studying metabolic pathways involving nucleotide synthesis.
属性
IUPAC Name |
2-amino-6-chloro-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJHXCWJBYQNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














